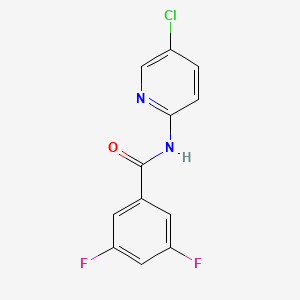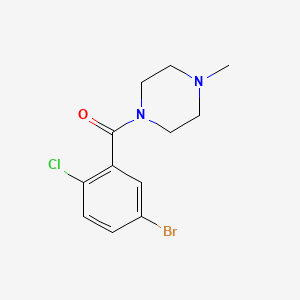
(S)-氨基肉碱
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Amino Carnitine is a derivative of carnitine, a naturally occurring compound that plays a crucial role in the metabolism of fatty acids. Carnitine is essential for the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. (S)-Amino Carnitine, specifically, is the enantiomer of carnitine that has shown potential in various biochemical and medical applications due to its unique properties.
科学研究应用
(S)-Amino Carnitine has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It has potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and neurodegenerative conditions.
Industry: It is used in the production of dietary supplements and functional foods due to its role in energy metabolism
作用机制
安全和危害
未来方向
There are several potential therapeutic indications for which carnitine is still being investigated . For example, in Norway, carnitine is in a phase IV trial for prophylactic treatment of migraines . In the United States, carnitine is in a phase II trial for the neurodegenerative disorder Progressive Supranuclear Palsy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Amino Carnitine typically involves the enantioselective reduction of a suitable precursor, such as (S)-3-hydroxybutyrolactone. This process can be achieved through various methods, including chemical reduction using chiral catalysts or biocatalytic reduction using enzymes. The reaction conditions often require precise control of temperature, pH, and the concentration of reagents to ensure high enantiomeric purity.
Industrial Production Methods: Industrial production of (S)-Amino Carnitine can be achieved through biotechnological processes involving genetically engineered microorganisms. For example, Escherichia coli strains can be engineered to express specific enzymes that catalyze the conversion of precursors to (S)-Amino Carnitine. These processes are optimized for high yield and purity, often involving fermentation under controlled conditions followed by purification steps such as chromatography .
化学反应分析
Types of Reactions: (S)-Amino Carnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups .
相似化合物的比较
L-Carnitine: The most common form of carnitine, essential for fatty acid transport.
Acetyl-L-Carnitine: A derivative with enhanced ability to cross the blood-brain barrier, used in neuroprotection.
Propionyl-L-Carnitine: Another derivative with potential benefits in cardiovascular health.
Uniqueness: (S)-Amino Carnitine is unique due to its specific enantiomeric form, which can have different biological activities compared to its racemic or other enantiomeric counterparts. Its specific configuration allows for selective interactions with enzymes and transporters, making it a valuable compound in both research and therapeutic applications .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Amino Carnitine involves the conversion of L-carnitine to (S)-N-Boc-3-amino-4-pentynoic acid, followed by the removal of the Boc protecting group to yield (S)-Amino Carnitine.", "Starting Materials": [ "L-carnitine", "Boc anhydride", "3-amino-4-pentynoic acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Protection of L-carnitine with Boc anhydride in the presence of DCC and DIPEA to yield (S)-N-Boc-carnitine.", "Step 2: Conversion of (S)-N-Boc-carnitine to (S)-N-Boc-3-amino-4-pentynoic acid by reaction with 3-amino-4-pentynoic acid in the presence of DCC and DIPEA.", "Step 3: Removal of the Boc protecting group from (S)-N-Boc-3-amino-4-pentynoic acid using methanol and HCl to yield (S)-3-amino-4-pentynoic acid.", "Step 4: Coupling of (S)-3-amino-4-pentynoic acid with L-carnitine in the presence of NaOH to yield (S)-Amino Carnitine." ] } | |
CAS 编号 |
125377-87-9 |
分子式 |
C7H16N2O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-benzyl-2-chloro-5-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B1179997.png)



